molecular formula C30H26 B8611953 2-Tert-butyl-9,10-diphenylanthracene CAS No. 596803-33-7

2-Tert-butyl-9,10-diphenylanthracene

Cat. No.: B8611953
CAS No.: 596803-33-7
M. Wt: 386.5 g/mol
InChI Key: VVJKFZOOFYHKRU-UHFFFAOYSA-N
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Description

2-Tert-butyl-9,10-diphenylanthracene is a useful research compound. Its molecular formula is C30H26 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

596803-33-7

Molecular Formula

C30H26

Molecular Weight

386.5 g/mol

IUPAC Name

2-tert-butyl-9,10-diphenylanthracene

InChI

InChI=1S/C30H26/c1-30(2,3)23-18-19-26-27(20-23)29(22-14-8-5-9-15-22)25-17-11-10-16-24(25)28(26)21-12-6-4-7-13-21/h4-20H,1-3H3

InChI Key

VVJKFZOOFYHKRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

The bromobenzene (10 g, 63.69 mmol) was placed into a 500 mL round bottom flask under argon which was dissolved into anhydrous THF (150 mL). The reaction was cooled to −78° C. (dry ice/acetone) and the nBuLi (32 mL, 63.69 mmol) was added slowly over 15 minutes. The reaction was stirred for 3 hours while the reaction warmed to room temperature. The reaction was cooled again to −78° C. and the 2-t-butylanthraquinone (5.6 g, 21.23 mmol)(dissolved in 20 mL THF) was added dropwise to the reaction. Once the addition was complete the reaction was allowed to stir at room temperature overnight. The reaction was quenched with saturated aqueous ammonium chloride solution and ethyl acetate (100 mL) was added. The aqueous layer was removed and the organic layer was washed twice more with ammonium chloride solution. The organic layer was collected, dried (MgSO4) and conc in vacuo to give a yellow oil which was used directly in the next step. The product was dissolved into 1,4-dioxane (50 mL) and a mixture of 1:1 H2O:AcOH (75 mL) was added. Tin(II) chloride dihydrate (33.48 g, 148.73 mmol) was added and the reaction was heated at 50° C. for 3 hours. The reaction was cooled to room temperature and methanol (50 mL) was added. The reaction mixture was filtered and the precipitate washed with methanol. The solid was collected, dried and was purified by Kaufmann column (alumina, cyclohexane). Further purification was achieved by sublimation (twice) at 260° C. to give >99% purity of 2-tert-butyl-9,10-diphenylanthracene.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
32 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
33.48 g
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven
Name
Quantity
75 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
50 mL
Type
solvent
Reaction Step Ten

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